![molecular formula C23H17N5O3S B2587801 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1798546-13-0](/img/structure/B2587801.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

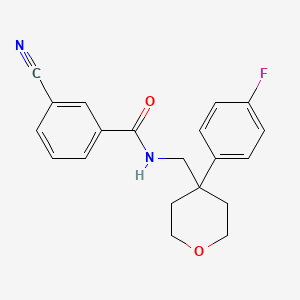

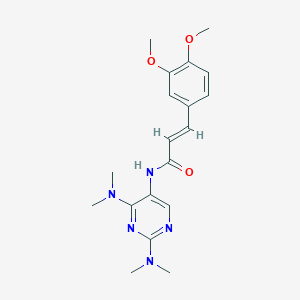

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Synthesis Analysis

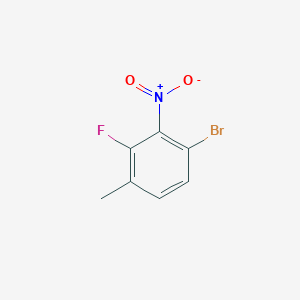

The synthesis of imidazo[2,1-b]thiazole derivatives involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . For instance, ethyl 2-aminothiazole-4-acetate is treated with 4-chloro-2′-bromoacetophenone in acetone to obtain ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide .

Molecular Structure Analysis

Imidazo[2,1-b]thiazole is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .

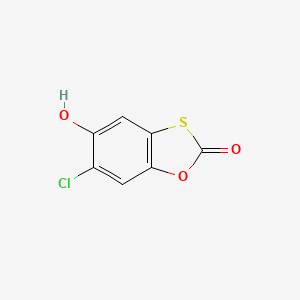

Physical and Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

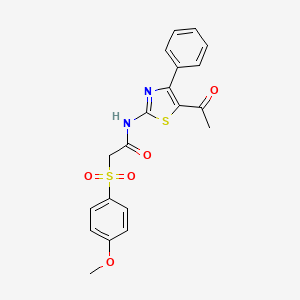

Synthesis and Cytotoxicities

Researchers have synthesized derivatives of imidazo[2,1-b][1,3]thiazoles and evaluated their cytotoxic effects on cancer and noncancer cells. These compounds are obtained by cyclization processes and are characterized by NMR and IR spectroscopy. Specifically, compounds with methyl or methoxy substituents have shown enhanced cytotoxic effects on cancer cells, indicating their potential as therapeutic agents against cancer (A. Meriç, Z. Incesu, & I. Hatipoğlu, 2008).

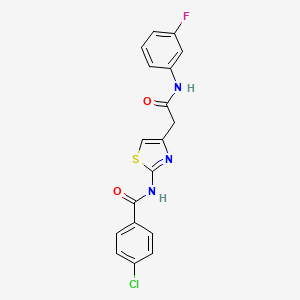

Antimicrobial and Antifungal Activities

Novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized and tested for their antibacterial and antifungal bioactivities. Among these, certain dihydropyridazine-3-carboxamide derivatives exhibited significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Ismail M M Othman & A. Hussein, 2020).

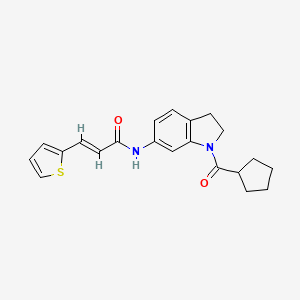

Anti-inflammatory Potential

The development of novel imidazo[2,1-b][1,3]thiazine derivatives with 4-pyridinyloxy modifications has been explored for potential anti-inflammatory applications. These compounds were synthesized via nucleophilic substitution reactions and assessed for their drug-like properties and anti-inflammatory activity in vivo. Some compounds exhibited promising pharmacological properties, indicating potential for further optimization as anti-inflammatory agents (Biointerface Research in Applied Chemistry, 2022).

Modulation of T Cell Receptors

Research into substituted imidazo[2,1-b]thiazoles has investigated their immunological effects, particularly on the modulation of CD2 receptor expression in human T trypsinized lymphocytes. These studies suggest potential immunostimulatory applications, with certain structural features enhancing the activity related to CD2 receptor modulation, pointing towards applications in immunology and possibly autoimmune therapies (S. Harraga et al., 1994).

Mechanism of Action

Target of Action

Similar compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines .

Mode of Action

It’s known that similar compounds interact with their targets, leading to growth inhibition in various cancer cell lines .

Biochemical Pathways

Compounds with similar structures have been associated with antitumor activities .

Result of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines .

Biochemical Analysis

Biochemical Properties

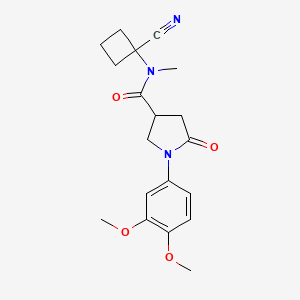

It has been suggested that imidazo[2,1-b]thiazole derivatives can inhibit Raf kinases , and could be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . This suggests that N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide may interact with these enzymes and proteins, affecting their function and potentially influencing biochemical reactions.

Cellular Effects

It has been reported that certain imidazo[2,1-b]thiazole derivatives have shown significant activity against various cancer cell lines . This suggests that this compound may also have potential effects on cell function, possibly influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that imidazo[2,1-b]thiazole derivatives can bind to the SIRT1 enzyme-peptide substrate complex at an allosteric site . This binding interaction could potentially lead to changes in enzyme activity, influencing gene expression and exerting its effects at the molecular level.

Properties

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O3S/c1-31-19-13-20(29)28(15-7-3-2-4-8-15)26-21(19)22(30)24-17-10-6-5-9-16(17)18-14-27-11-12-32-23(27)25-18/h2-14H,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGWBAPYCQXYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2587719.png)

![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2587721.png)

![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)